Product packaging for Fmoc-D-Tyr(PO3H2)-OH(Cat. No.:CAS No. 178432-30-9)

Fmoc-D-Tyr(PO3H2)-OH

Cat. No.: B613471
CAS No.: 178432-30-9
M. Wt: 483,41 g/mole
InChI Key: AMXUJIHSMANWDW-JOCHJYFZSA-N
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Description

Significance of Tyrosine Phosphorylation as a Post-Translational Modification in Cellular Processes

Tyrosine phosphorylation is a cornerstone of signal transduction, the process by which cells receive and respond to external stimuli. wikipedia.org This biochemical modification, catalyzed by enzymes called tyrosine kinases, involves the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of a tyrosine residue within a protein. wikipedia.orgnih.gov This seemingly simple addition can dramatically alter the protein's function, localization, and its interaction with other proteins. wisdomlib.org

The reversible nature of this modification, with protein tyrosine phosphatases (PTPs) removing the phosphate group, allows for tight temporal and spatial control over cellular signaling. nih.gov This dynamic equilibrium is crucial for a multitude of cellular functions, including:

Cell Growth and Proliferation: Growth factor receptors, a class of receptor tyrosine kinases (RTKs), are activated upon binding to their respective ligands, leading to autophosphorylation on tyrosine residues. This initiates downstream signaling cascades that drive cell division and growth. wikipedia.orgcaister.com

Signal Transduction: Phosphotyrosine residues act as docking sites for proteins containing specific recognition domains, such as the SH2 domain. wikipedia.org This recruitment of signaling proteins to activated receptors is a fundamental step in propagating signals from the cell surface to the nucleus. wikipedia.orgcaister.com

Gene Regulation: Tyrosine phosphorylation can influence the activity of transcription factors, thereby controlling which genes are expressed. wikipedia.org

Cellular Adhesion and Migration: The phosphorylation of proteins at focal adhesions plays a vital role in regulating cell attachment to the extracellular matrix and cell movement. wikipedia.org

Metabolic Regulation: The insulin (B600854) receptor, a tyrosine kinase, triggers a signaling cascade upon insulin binding that leads to increased glucose uptake and metabolism. wikipedia.org

Given its central role in these fundamental processes, it is not surprising that dysregulation of tyrosine phosphorylation is implicated in a wide range of human diseases, including cancer and metabolic disorders. nih.govnih.gov

Rationale for Chemical Synthesis of Phosphotyrosine-Containing Peptides

Studying the intricate details of tyrosine phosphorylation signaling pathways requires access to well-defined phosphopeptides. While these molecules can be isolated from natural sources, the process is often challenging due to their low abundance and the inherent heterogeneity of phosphorylation events within a cell. rsc.org Chemical synthesis offers a powerful alternative, providing researchers with several key advantages:

Homogeneity and Purity: Chemical synthesis allows for the production of phosphopeptides with a precisely defined sequence and phosphorylation site, free from the complexities of cellular mixtures. rsc.org

Incorporation of Non-natural Analogs: Synthetic strategies enable the incorporation of modified or non-natural amino acids, including stable phosphotyrosine mimics, which are invaluable tools for studying enzyme-substrate interactions and developing therapeutic agents. sigmaaldrich.comsigmaaldrich.com

Accessibility to Specific Phosphoforms: Researchers can synthesize specific phospho-isomers of a peptide, allowing for the detailed investigation of the functional consequences of phosphorylation at different sites. rsc.org

Scalability: Chemical synthesis can be scaled up to produce the quantities of phosphopeptides required for various biochemical and structural studies. nih.gov

The ability to generate these custom-designed phosphopeptides has been instrumental in elucidating the substrate specificity of protein tyrosine kinases and phosphatases, developing inhibitors of these enzymes, and probing the binding interactions of phosphotyrosine-dependent signaling proteins. nih.gov

Overview of Fmoc-D-Tyr(PO3H2)-OH as a Building Block in Phosphopeptide Synthesis

This compound is a commercially available amino acid derivative specifically designed for the incorporation of a D-phosphotyrosine residue during solid-phase peptide synthesis (SPPS). ontosight.aiscbt.com The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amino group of the tyrosine, which is a hallmark of the widely used Fmoc/tBu synthesis strategy. ontosight.ainih.gov The "D" designation indicates that it is the D-enantiomer of the amino acid, which can be useful for creating peptides with altered structures and resistance to enzymatic degradation.

A key feature of this compound is that the phosphate group on the tyrosine side chain is unprotected. sigmaaldrich.comsigmaaldrich-jp.com This makes it one of the simplest and most cost-effective derivatives for introducing phosphotyrosine. sigmaaldrich.comsigmaaldrich-jp.com The absence of phosphate-protecting groups eliminates the need for an additional deprotection step after the synthesis is complete. sigmaaldrich-jp.com

However, the unprotected phosphate group also presents some challenges. The negatively charged phosphate can lead to sluggish coupling reactions during peptide synthesis. sigmaaldrich.comsigmaaldrich-jp.com To overcome this, specialized coupling reagents like HATU are often used in conjunction with an excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA). sigmaaldrich.comsigmaaldrich-jp.com Another potential side reaction is the formation of pyrophosphate linkages between adjacent phosphotyrosine residues. sigmaaldrich.comoup.com

Despite these considerations, the direct incorporation of this compound remains a valuable and widely used method for synthesizing phosphotyrosine-containing peptides. nih.govoup.com

Historical Context of Phosphoamino Acid Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The ability to chemically synthesize phosphopeptides has evolved significantly alongside advancements in solid-phase peptide synthesis (SPPS). Early methods for preparing phosphopeptides fell into two main categories: the "global phosphorylation" approach and the "building block" approach. rsc.org The global phosphorylation method involved synthesizing the entire peptide chain first and then chemically phosphorylating the specific serine, threonine, or tyrosine residues. rsc.org However, this approach often suffered from side reactions and incomplete phosphorylation.

The "building block" approach, where a pre-phosphorylated amino acid is incorporated directly during SPPS, proved to be a more robust and reliable strategy. rsc.org Initially, the Boc (tert-butyloxycarbonyl) strategy for SPPS was employed, utilizing Boc-protected phosphoamino acids with protected phosphate groups. nih.gov

The shift towards the milder and more versatile Fmoc-based SPPS necessitated the development of new Fmoc-compatible phosphotyrosine building blocks. nih.gov This led to the introduction of derivatives with various phosphate protecting groups, such as methyl or benzyl (B1604629) esters, to mask the reactive phosphate during synthesis. nih.govoup.com While effective, these protecting groups required an additional cleavage step at the end of the synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H22NO8P B613471 Fmoc-D-Tyr(PO3H2)-OH CAS No. 178432-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXUJIHSMANWDW-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658497
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phosphono-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178432-30-9
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phosphono-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Incorporating Fmoc D Tyr Po3h2 Oh

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Tyr(PO3H2)-OH

SPPS is the predominant method for assembling peptides in a stepwise fashion on an insoluble polymeric support. csic.esdu.ac.in The use of this compound within this framework allows for the precise placement of a phosphotyrosine mimic in a D-configuration within the peptide sequence.

The Fmoc/tBu (tert-butyl) strategy is a widely adopted approach in SPPS, celebrated for its use of milder reaction conditions compared to older Boc/Bzl methods. csic.esacs.org This strategy is founded on an orthogonal protection scheme, where different classes of protecting groups are removed by distinct chemical mechanisms, allowing for selective deprotection at various stages of the synthesis. du.ac.inpeptide.com

The core principles are as follows:

Temporary Nα-Protection : The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. du.ac.in This group is stable to acidic conditions but is readily cleaved by a secondary amine, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). csic.espeptide.com

Permanent Side-Chain Protection : Reactive side chains of amino acids are masked with acid-labile protecting groups, such as tert-butyl (tBu) for tyrosine, serine, and threonine, or trityl (Trt) for asparagine and glutamine. csic.esdu.ac.in

Acid-Labile Linker : The C-terminal amino acid is anchored to the solid support via an acid-labile linker. du.ac.in

Synthetic Cycle : The synthesis proceeds through repeated cycles of Nα-Fmoc deprotection followed by the coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. biosynth.com

Final Cleavage : Upon completion of the chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA). csic.esdu.ac.in

This orthogonal system ensures that the side-chain protecting groups and the resin linkage remain intact during the iterative Nα-Fmoc deprotection steps. du.ac.in

The incorporation of phosphorylated amino acids, such as this compound, into a growing peptide chain requires specific strategic adjustments to the standard SPPS protocol. The primary decision revolves around the protection state of the phosphate (B84403) group itself. oup.com Researchers can choose between building blocks with a protected or an unprotected phosphate moiety.

This compound falls into the "unprotected" category, which offers the advantage of being cost-effective and avoiding a final phosphate deprotection step. peptide.com However, this approach is not without significant challenges. Alternatively, a protected version, such as Fmoc-D-Tyr(PO(OBzl)OH)-OH, where one of the phosphate's acidic protons is replaced with a benzyl (B1604629) (Bzl) group, can be used. sigmaaldrich.com This partial protection can mitigate some of the issues associated with the free phosphate, but the benzyl group must be removed during the final acid cleavage, which can sometimes be inefficient or lead to side reactions. peptide.comresearchgate.net

For phosphorylated serine and threonine, the use of building blocks with fully protected phosphate triesters is generally incompatible with Fmoc-based SPPS. This is because these derivatives are susceptible to β-elimination under the basic conditions used for Fmoc group removal. oup.comresearchgate.net Therefore, monobenzyl-protected versions are the standard choice for these residues.

Building Block TypeKey AdvantageKey Disadvantage
Unprotected (e.g., this compound)Cost-effective; no separate deprotection needed. peptide.comSluggish coupling; potential for side reactions. sigmaaldrich-jp.com
Monobenzyl-protected (e.g., Fmoc-D-Tyr(PO(OBzl)OH)-OH)Reduces some coupling issues. Requires efficient final deprotection; potential for side reactions. peptide.comresearchgate.net
Dimethyl-protected (e.g., Fmoc-Tyr(PO(NMe2)2)-OH)Fully protected, non-acidic side chain. sigmaaldrich-jp.comRequires specific deprotection steps.

General Principles of Fmoc/tBu Strategy in SPPS

Challenges Associated with the Unprotected Phosphate Group in this compound

The use of this compound, while synthetically direct, introduces several obstacles that must be carefully managed to ensure a high-quality peptide product. The primary difficulties stem from the chemical nature of the unprotected phosphate group, which is acidic, nucleophilic, and can significantly impact the solubility of the building block. peptide.comrsc.org

The free phosphate group possesses two acidic protons, which can interfere significantly with the peptide coupling step. This interference manifests in several ways:

Salt Formation : During the Fmoc deprotection step with piperidine, the acidic phosphate group can be deprotonated, forming a piperidinium (B107235) salt. peptide.comsigmaaldrich-jp.com This salt is often poorly soluble and can persist into the coupling step. The captured piperidine can then be acylated by the incoming activated amino acid, effectively reducing the concentration of the active species and leading to incomplete or failed coupling. sigmaaldrich-jp.com

To overcome these challenges, several optimization strategies have been developed.

ChallengeMitigation StrategyRecommended Reagents/Conditions
Piperidinium Salt Formation Perform a counter-ion exchange with a tertiary amine after Fmoc deprotection. peptide.comsigmaaldrich-jp.comWash the resin with a solution of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) before coupling. sigmaaldrich-jp.com
Sluggish Coupling Use a higher excess of coupling reagents and base. peptide.comsigmaaldrich-jp.comUse of potent uronium-based coupling reagents such as HATU or HBTU is highly recommended. sigmaaldrich.comsigmaaldrich-jp.com
Poor Coupling Efficiency Increase the amount of base to neutralize the phosphate acidity and facilitate the reaction.Use at least 3-4 equivalents of DIPEA in conjunction with the coupling reagent. sigmaaldrich-jp.com

A typical optimized protocol involves dissolving the this compound and a coupling reagent like HATU in DMF, adding a significant excess of DIPEA, and then immediately adding this mixture to the resin for an extended coupling time. peptide.com

The reactivity of the unprotected phosphate group also creates the potential for unwanted side reactions during the synthetic cycles, which can compromise the purity and yield of the final peptide.

A significant and well-documented side reaction is the formation of an intramolecular pyrophosphate bond. nih.govcaymanchem.com This occurs when a peptide sequence contains two adjacent phosphotyrosine residues that were incorporated using the unprotected building block, Fmoc-Tyr(PO3H2)-OH. oup.comrsc.orgnih.gov

During the activation of the carboxyl group of the second incoming phosphotyrosine amino acid, the nearby phosphate group of the already incorporated residue can act as a nucleophile. It can attack the activated carboxyl, leading to the formation of a stable six-membered cyclic anhydride, but more critically, it can react with the activated phosphate of another molecule or with the activated carboxyl of a neighboring chain, leading to intermolecular side products. The most cited intramolecular reaction involves the phosphate group attacking the activated carboxyl of the same residue, but the formation of a pyrophosphate bridge between two adjacent pTyr residues is a distinct and problematic side reaction. sigmaaldrich.comresearchgate.netnih.gov This side reaction underscores the recommendation to use phosphate-protected building blocks when synthesizing peptides with sequences containing -pTyr-pTyr- motifs. oup.comdiva-portal.org

Potential for Side Reactions during Coupling Cycles

Side Reactions Involving Basic Reagents and the Phosphate Moiety

The use of this compound in solid-phase peptide synthesis (SPPS) is accompanied by potential side reactions, particularly concerning the unprotected phosphate group and its interaction with basic reagents. The repetitive use of piperidine for Fmoc-group deprotection is a primary area of concern.

The acidic protons of the phosphate moiety can react with the basic piperidine to form piperidinium salts. sigmaaldrich.compeptide.com This salt formation can lead to several complications. Firstly, it can decrease the solubility of the growing peptide chain, potentially leading to aggregation and incomplete reactions. Secondly, the piperidine associated with the phosphate group can be acylated during the subsequent coupling step. sigmaaldrich.comsigmaaldrich-jp.com This consumption of the activated amino acid by piperidine reduces the effective concentration of the acylating species, which can result in incomplete coupling and the formation of deletion sequences, particularly in peptides containing multiple phosphotyrosine residues. sigmaaldrich.comsigmaaldrich-jp.com

While the Fmoc group is labile to basic conditions, prolonged exposure to piperidine can also potentially affect the phosphate group, although this is less common. More significantly, the alkaline conditions required for Fmoc deprotection can promote other side reactions, such as the formation of diketopiperazines, especially when proline is the C-terminal residue. iris-biotech.de To mitigate the issue of piperidinium salt formation, a counterion exchange step using a tertiary amine like diisopropylethylamine (DIPEA) in combination with a weak acid like trifluoroacetic acid (TFA) can be employed after Fmoc deprotection.

Optimization of Coupling Conditions for this compound

Achieving high coupling efficiency is crucial when incorporating this compound. This requires careful optimization of coupling reagents, their stoichiometry, and the solvent system, as well as strategies to prevent unwanted side reactions.

Selection and Stoichiometry of Coupling Reagents (e.g., HATU, HBTU, DIPEA)

The unprotected phosphate group of this compound renders its coupling kinetics sluggish. sigmaaldrich.comsigmaaldrich.com Therefore, the choice of coupling reagent is critical. Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are generally preferred over carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) for activating the carboxyl group. sigmaaldrich.comsigmaaldrich-jp.com HATU, in particular, is often recommended for achieving efficient coupling of this derivative. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com

Due to the acidic nature of the phosphate moiety, a significant excess of a non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine), is required. It is common to use at least three equivalents of DIPEA to neutralize the phosphate group and facilitate the coupling reaction. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com In some protocols, an even higher excess of DIPEA, up to 15 or 20 equivalents relative to the resin substitution, is recommended to overcome the challenges posed by the unprotected phosphate. peptide.com The stoichiometry of the Fmoc-amino acid and the coupling reagent itself is also typically increased, often to a 3- to 5-fold excess, to drive the reaction to completion. peptide.com

Coupling ReagentRecommended Base/StoichiometryKey Considerations
HATU At least 3 equivalents of DIPEA. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com Some protocols suggest up to 15-20 equivalents. peptide.comHighly efficient for sluggish couplings involving phosphotyrosine. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com
HBTU Increased excess of DIPEA (typically 3-fold or more). sigmaaldrich.comsigmaaldrich.comA common and effective uronium-based reagent. sigmaaldrich.com
DIPEA Used in significant excess to neutralize the acidic phosphate group. sigmaaldrich.compeptide.comsigmaaldrich-jp.comCrucial for preventing protonation issues and facilitating the coupling reaction.

Impact of Solvent Systems on Reaction Kinetics

The choice of solvent significantly influences the efficiency of peptide synthesis, affecting resin swelling, reagent solubility, and peptide chain aggregation. For SPPS, polar aprotic solvents are standard.

Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents in Fmoc-based SPPS. biotage.compeptide.com DMF is a highly polar solvent that is effective at solvating the growing peptide chain and dissolving most coupling reagents. biotage.comnih.gov However, it can break down over time to release dimethylamine, which can cause premature Fmoc deprotection. peptide.com

NMP is slightly less polar than DMF but is often considered superior for synthesizing hydrophobic or aggregation-prone peptides as it can improve peptide solubility during chain elongation. biotage.com Some studies suggest that Fmoc-amino acids may exhibit greater decomposition over extended periods in NMP compared to DMF. peptide.com For particularly difficult sequences, solvent mixtures, such as a "magic mixture" of DCM, DMF, and NMP (1:1:1), or the addition of chaotropic agents like DMSO, have been employed to disrupt secondary structures and improve solvation. nih.gov The polarity of the solvent system directly impacts reaction kinetics; optimal solvation of the peptide-resin matrix is essential for efficient diffusion of reagents and successful coupling.

SolventPolarityAdvantagesDisadvantages
DMF More PolarGood solubilization of coupling reagents. biotage.comCan degrade to dimethylamine, causing premature Fmoc deprotection. peptide.com May be less effective for highly hydrophobic peptides. nih.gov
NMP Less PolarCan improve solubility of aggregating peptides. biotage.comFmoc-amino acids may be less stable over time compared to in DMF. peptide.com
DMSO (as additive) Highly PolarCan disrupt secondary structures and improve solvation in difficult sequences. nih.govHigh viscosity and reactivity can complicate its use.

Strategies for Mitigating Pyrophosphate Formation

A significant side reaction that can occur during the synthesis of peptides containing adjacent this compound residues is the formation of an intramolecular pyrophosphate linkage. sigmaaldrich.comresearchgate.net This occurs when the phosphate group of one residue reacts with the activated carboxyl group of an adjacent, incoming phosphotyrosine, or through other intermolecular reactions between neighboring phosphate groups.

The primary strategy to avoid this side reaction is to use a phosphotyrosine derivative where the phosphate group is fully protected. sigmaaldrich.comsigmaaldrich-jp.com For instance, using Fmoc-Tyr(PO(NMe2)2)-OH eliminates the reactive hydroxyl groups on the phosphate, thereby preventing pyrophosphate formation. sigmaaldrich.comsigmaaldrich-jp.com However, this approach requires an additional deprotection step at the end of the synthesis to remove the phosphate protecting groups. When using the unprotected this compound, minimizing the formation of pyrophosphates relies on optimizing coupling conditions to favor the desired peptide bond formation. This includes using highly efficient coupling reagents like HATU to ensure rapid acylation of the free amine, thereby reducing the time available for the phosphate-carboxyl reaction to occur. researchgate.net

Comparative Analysis with Alternative Phosphotyrosine Derivatives

The challenges associated with this compound have led to the development and use of alternative phosphotyrosine building blocks with varying phosphate protection strategies.

Evaluation of Fully Protected Phosphotyrosine Building Blocks (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH, Fmoc-Tyr(PO(NMe2)2)-OH)

A direct comparison reveals the distinct advantages and disadvantages of different protection schemes for the phosphate group.

Fmoc-Tyr(PO(OBzl)OH)-OH : This is a partially protected derivative, with one of the phosphate's acidic protons replaced by a benzyl (Bzl) group. sigmaaldrich.comsigmaaldrich.com It is one of the most popular and frequently used derivatives for incorporating phosphotyrosine. sigmaaldrich.comsemanticscholar.org The partial protection mitigates some of the issues seen with the fully unprotected version, but the remaining acidic hydroxyl group can still form salts with piperidine during Fmoc deprotection, leading to the consumption of activated amino acid in the subsequent coupling step. sigmaaldrich.comsemanticscholar.org This often necessitates using an increased excess of coupling reagents. sigmaaldrich.com The benzyl group is typically removed during the final TFA cleavage of the peptide from the resin. sigmaaldrich-jp.comsigmaaldrich.com However, this can sometimes lead to benzylation of sensitive residues, a side reaction that can be minimized by the addition of scavengers. sigmaaldrich-jp.comsigmaaldrich.com

Fmoc-Tyr(PO(NMe2)2)-OH : In this derivative, the phosphate group is fully protected with two dimethylamino groups. sigmaaldrich.comsigmaaldrich-jp.com This full protection offers significant advantages: it improves the solubility of the building block and completely avoids side reactions associated with the acidic phosphate hydroxyls, such as pyrophosphate formation and the quenching of activated amino acids. sigmaaldrich.comsigmaaldrich-jp.com Consequently, standard coupling methods (e.g., PyBOP/DIPEA, TBTU/DIPEA) can be used without the need for a large excess of reagents. sigmaaldrich.comsigmaaldrich-jp.com The main drawback is the requirement for a specific post-synthesis step to hydrolyze the phosphodiamidate to the desired phosphotyrosine, which is typically achieved with aqueous TFA.

DerivativePhosphate ProtectionAdvantagesDisadvantages
This compound UnprotectedCost-effective; no phosphate deprotection step needed. sigmaaldrich-jp.comsigmaaldrich.comSluggish coupling kinetics; pyrophosphate formation risk; side reactions with piperidine. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com
Fmoc-Tyr(PO(OBzl)OH)-OH Partially Protected (monobenzyl)More efficient coupling than the unprotected version. sigmaaldrich.com Widely used. sigmaaldrich.comRemaining acidic proton causes side reactions; risk of benzylation during cleavage. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com
Fmoc-Tyr(PO(NMe2)2)-OH Fully Protected (bis-dimethylamino)High coupling efficiency; prevents pyrophosphate formation and other side reactions; improved solubility. sigmaaldrich.comsigmaaldrich-jp.comRequires an additional acid-catalyzed hydrolysis step to deprotect the phosphate.

Post-Synthetic Modification Approaches

While the primary strategy for incorporating phosphotyrosine is the use of pre-phosphorylated building blocks like this compound, post-synthetic modification (PSM) offers an alternative approach. oup.com In the context of D-isomer strategies, PSM would involve incorporating a standard D-tyrosine residue into the peptide chain and then phosphorylating the hydroxyl group of the tyrosine side chain after the peptide has been assembled on the solid support.

This "global phosphorylation" method can be challenging. oup.com One of the main difficulties is achieving site-specific phosphorylation, especially if the peptide contains multiple tyrosine, serine, or threonine residues, as the phosphorylating reagents may not be selective. Another challenge is the potential for side reactions and the need for harsh reagents that could damage the peptide.

However, for specific applications, PSM can be a viable strategy. For instance, if a peptide contains only one tyrosine residue, selective phosphorylation might be more straightforward. The process typically involves treating the resin-bound peptide with a phosphorylating agent.

A more advanced and targeted approach to post-synthetic modification involves the use of non-hydrolyzable phosphotyrosine analogs. acs.org These mimics are designed to be stable against enzymatic degradation by phosphatases. While not a direct modification of a D-tyrosine to a D-phosphotyrosine, the incorporation of these analogs represents a sophisticated post-synthetic strategy to create stable phosphopeptide mimetics. For example, phosphono-phenylalanine mimics can be incorporated, though some may have poor cell permeability. acs.org

Analytical Characterization of Peptides Containing Fmoc D Tyr Po3h2 Oh Derived Residues

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the covalent structure of synthetic peptides, including the verification of the phosphate (B84403) group's integrity and the correct amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P-NMR for Phosphate Integrity)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for determining the structure of molecules in solution. For phosphopeptides, ³¹P-NMR is particularly crucial for directly observing the phosphorus environment and confirming the presence and stability of the phosphate group on the tyrosine residue.

Key Research Findings:

Chemical Shift as an Indicator of Phosphorylation: The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment. In peptides containing phosphotyrosine, the ³¹P signal typically appears in a characteristic range, which can be influenced by the pH of the solution. nih.gov For instance, the pKa value of the phosphoryl group in a model tyrosine-containing peptide was determined to be 5.9, with ³¹P chemical shifts of -3.8 ppm at pH 4.0 and 0.2 ppm at pH 8.0. nih.gov This pH-dependent shift is a hallmark of a phosphate monoester.

Integrity of the Phosphate Group: A single, sharp peak in the expected region of the ³¹P-NMR spectrum indicates the presence of a single phosphorus species and confirms the integrity of the phosphate group. nih.govcreative-proteomics.com The absence of signals in other regions, such as those corresponding to phosphonates or pyrophosphates, is a critical indicator of a successful synthesis. researchgate.netsigmaaldrich-jp.com Pyrophosphate formation can sometimes be a side reaction, especially when adjacent phosphotyrosine residues are present in the peptide sequence. sigmaaldrich.com

¹H-NMR for Structural Confirmation: While ³¹P-NMR focuses on the phosphate, ¹H-NMR provides information about the entire peptide structure. Phosphorylation of the tyrosine residue induces characteristic shifts in the resonances of the neighboring protons, further confirming the modification. nih.gov For example, upon phosphorylation of a tyrosine residue in a model peptide, the Hε resonances of the aromatic ring shifted by 0.26 ppm. nih.gov

Table 1: Representative ³¹P-NMR and ¹H-NMR Chemical Shift Data for Phosphotyrosine-Containing Peptides

Nucleus Residue Observed Effect of Phosphorylation Typical Chemical Shift (ppm) Reference
31PpTyrpH-dependent shift-3.8 (pH 4.0) to 0.2 (pH 8.0) nih.gov
1HpTyr HεDownfield shiftShift of +0.26 ppm nih.gov
1HpTyr HδDownfield shiftShift of +0.02 ppm nih.gov
1HpTyr HαDownfield shiftShift of +0.06 ppm nih.gov

This table is for illustrative purposes. Actual chemical shifts can vary depending on the peptide sequence and experimental conditions.

Mass Spectrometry Techniques (e.g., LC-MS, LC-MS/MS, ESI-MS) for Sequence and Modification Verification

Mass spectrometry (MS) is a cornerstone of peptide analysis, providing precise molecular weight information and enabling sequence verification through fragmentation analysis.

Key Research Findings:

Molecular Weight Confirmation: Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) are routinely used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass of the desired sequence containing the Fmoc-D-Tyr(PO3H2)-OH residue. rsc.orgnih.gov

Sequence and Modification Site Verification: Tandem mass spectrometry (MS/MS) is employed to fragment the peptide and analyze the resulting product ions. This allows for the determination of the amino acid sequence and pinpoints the location of the phosphotyrosine residue. A characteristic neutral loss of phosphoric acid (H₃PO₄, 98 Da) or the detection of a phosphate-specific immonium ion (m/z 216.04) from the precursor ion upon collision-induced dissociation (CID) is a strong indicator of a phosphotyrosine residue. nih.gov Additionally, a fragment ion at m/z 79 (PO₃⁻) can be observed in negative ion mode. nih.gov

LC-MS and LC-MS/MS for Complex Mixtures: When coupled with liquid chromatography (LC), mass spectrometry (LC-MS) allows for the separation of the target peptide from impurities before mass analysis. nih.gov This is particularly useful for analyzing crude reaction mixtures or purification fractions. nih.govnih.gov LC-MS/MS further provides fragmentation data for each separated component, enabling comprehensive characterization. oup.com

Chromatographic Purity Assessment

Chromatographic methods are essential for both the purification of the target peptide and the analytical determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Evaluation

High-performance liquid chromatography (HPLC) is the primary technique for purifying synthetic peptides and assessing their purity.

Key Research Findings:

Purification: Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. Peptides are separated based on their hydrophobicity. The presence of the polar phosphate group on the D-tyrosine residue generally decreases the retention time of the peptide compared to its non-phosphorylated counterpart. nih.gov Purification of peptides containing this compound is often achieved using a gradient of acetonitrile (B52724) in water, with trifluoroacetic acid (TFA) as an ion-pairing agent. rsc.orgasianpubs.org

Purity Analysis: Analytical RP-HPLC is used to determine the purity of the final peptide product. A single, sharp peak in the chromatogram indicates a high degree of purity. nih.gov The purity is typically expressed as a percentage of the total peak area. Studies have shown that HPLC can effectively separate phosphorylated peptides from non-phosphorylated and other synthesis-related impurities. nih.gov

Specialized HPLC Techniques: For complex samples, two-dimensional (2D) HPLC systems can be employed. nih.gov These systems can use a combination of different separation modes, such as ion-exchange chromatography followed by reversed-phase chromatography, to achieve higher resolution. nih.govresearchgate.net Titania-based affinity chromatography is another specialized technique that can selectively enrich for phosphopeptides from a mixture. oup.comjst.go.jp

Chemical Tests for Reaction Monitoring (e.g., Kaiser Test, TNBS Test for Coupling Completeness)

During solid-phase peptide synthesis (SPPS), qualitative colorimetric tests are crucial for monitoring the completeness of coupling and deprotection steps in real-time.

Key Research Findings:

Kaiser Test: The Kaiser test, or ninhydrin (B49086) test, is widely used to detect the presence of free primary amines on the solid support. peptide.compeptide.com A positive result (blue color) indicates an incomplete coupling reaction, as the N-terminal amine of the growing peptide chain is still available to react. chempep.comiris-biotech.de A negative result (yellow or colorless) signifies a complete coupling. chempep.comiris-biotech.de It's important to note that the Kaiser test is not reliable for secondary amines, such as proline. peptide.compeptide.com

TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another sensitive method for detecting primary amines. chempep.comethz.ch A positive result is indicated by an orange-red color on the resin beads. iris-biotech.de The TNBS test is considered by some to be of nearly equivalent sensitivity to the Kaiser test and can be advantageous for microscopic evaluation of the beads. chempep.com

Table 2: Common Chemical Tests for Monitoring Solid-Phase Peptide Synthesis

Test Name Target Functional Group Positive Result Negative Result Reference
Kaiser TestPrimary AminesDark Blue ColorColorless to Pale-Yellow peptide.com, peptide.com
TNBS TestPrimary AminesOrange-Red ColorColorless chempep.com, iris-biotech.de

Evaluation of Stereochemical Integrity of D-Tyrosine Residue in Synthesized Peptides

Maintaining the stereochemical integrity of the chiral amino acids during peptide synthesis is critical, as racemization can lead to diastereomeric impurities that may be difficult to separate and can affect the biological activity of the peptide.

Key Research Findings:

Causes of Racemization: Racemization can occur during the activation step of the carboxyl group of the amino acid for coupling. The choice of coupling reagents and reaction conditions can influence the extent of racemization. thieme-connect.de

Methods for Assessing Stereochemical Integrity: The most common method for determining the stereochemical purity of a peptide is to hydrolyze the peptide into its constituent amino acids and then analyze the amino acid mixture using a chiral chromatographic method. This can be done by either gas chromatography (GC) or HPLC using a chiral stationary phase or by derivatizing the amino acids with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard reversed-phase column. mdpi.com

Advanced Research Applications in Chemical Biology

Development of Synthetic Phosphopeptides as Molecular Probes

Synthetic phosphopeptides are crucial tools for exploring the intricate networks of signal transduction that rely on protein phosphorylation. ontosight.aisigmaaldrich-jp.com The incorporation of phosphotyrosine (pTyr), or its analogs, into a peptide sequence allows researchers to create molecular probes that can mimic, antagonize, or report on specific phosphorylation-dependent events. rsc.org The use of Fmoc-amino acid derivatives, including Fmoc-D-Tyr(PO3H2)-OH, is central to the solid-phase peptide synthesis (SPPS) methods used to create these probes. ontosight.airesearchgate.netsemanticscholar.org These probes enable detailed investigation into the binding specificities of phosphotyrosine-recognizing domains and the substrate preferences of the enzymes that regulate phosphorylation states. nih.gov

A primary application of synthetic phosphopeptides is to investigate the interactions with phosphotyrosine-binding "reader" domains, such as Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains. sigmaaldrich-jp.comrsc.org These domains are critical modules within many signaling proteins that recognize and bind to specific pTyr residues on their targets, thereby propagating downstream signals. nih.govbiorxiv.org

Synthetic peptides containing pTyr are used to determine the binding affinity and specificity of these domains. nih.gov For instance, studies have shown that SH2 domains typically bind to pTyr-containing ligands with moderate affinity, with equilibrium dissociation constant (Kd) values often in the range of 0.1 µM to 10 µM, a characteristic believed to be essential for the transient nature of cell signaling. nih.gov The specificity of an SH2 domain is largely determined by the amino acid residues immediately following the pTyr residue. researchgate.net

Researchers utilize libraries of synthetic phosphopeptides to systematically map these binding preferences. nih.gov By varying the amino acids flanking the pTyr, it is possible to identify the consensus sequences that individual SH2 or PTB domains prefer, providing insight into their biological targets. nih.govresearchgate.net For example, the SH2 domain of the adaptor protein Grb2 is a key target in cancer research, and synthetic phosphopeptides have been instrumental in designing high-affinity ligands that can disrupt its signaling function. researchgate.net

Table 1: Examples of Phosphopeptide Probes in SH2/PTB Domain Research
DomainPeptide Probe SequenceKey FindingReference
Grb2-SH2Ac-pY-V-N-VIdentified as a high-affinity binding motif for Grb2, guiding the design of inhibitors. researchgate.net
STAT3-SH2pY-L-K-T-KUsed to develop phosphopeptide mimetics that inhibit STAT3 dimerization and tumor growth. rsc.orgnih.gov
Shc PTBN-P-X-pYRevealed that unlike SH2 domains, some PTB domains bind to a consensus sequence N-terminal to the pTyr.
MCPH1-BRCTAc-S-Q-E-pY-COOHDemonstrated that tandem BRCT domains, traditionally known to bind pSer, can also recognize C-terminal phosphotyrosine. pnas.org

Protein Tyrosine Phosphatases (PTPs) are enzymes that "erase" phosphorylation signals by hydrolyzing the phosphate (B84403) group from tyrosine residues. core.ac.uk Understanding their substrate specificity is crucial, as PTPs are key regulators of the signaling pathways often dysregulated in diseases. core.ac.uknih.gov Synthetic phosphopeptides are invaluable for this purpose. nih.gov

Combinatorial peptide libraries containing a central phosphotyrosine residue, surrounded by randomized amino acid sequences, are synthesized and screened against specific PTPs. core.ac.uk By analyzing which peptides are dephosphorylated most efficiently, researchers can determine the optimal substrate sequence for a given phosphatase. nih.gov For example, systematic profiling of 14 different PTPs revealed that while most exhibit a general preference for pTyr peptides rich in acidic amino acids, they differ significantly in their degree of preference, which is likely due to electrostatic interactions near the enzyme's active site. core.ac.uk

These studies have identified distinct consensus substrate motifs for various PTPs, including PTP1B, SHP-1, and SHP-2. nih.gov This information is not only useful for identifying potential biological substrates of these enzymes but also serves as a foundation for designing specific PTP inhibitors or highly selective substrate probes for monitoring PTP activity. nih.govnih.gov

Table 2: Consensus Substrate Motifs for Selected Protein Tyrosine Phosphatases
PTPConsensus Motif (pY at position 0)Key CharacteristicReference
PTP1B(D/E)-pY-(D/E)Strong preference for acidic residues at positions -1 and +1. core.ac.uknih.gov
SHP-1(I/V/L)-X-pY-X-(I/V/L)Preference for hydrophobic residues at positions -2 and +2. nih.gov
SHP-2(D/E/N)-X-X-pYPreference for hydrophilic/acidic residues N-terminal to pY. nih.gov
HePTPpY-(P/A)Shows preference for Proline or Alanine (B10760859) at the +1 position. core.ac.uk

Probing Protein-Protein Interactions Involving Phosphotyrosine-Binding Domains (e.g., SH2, PTB Domains)

Elucidation of Signal Transduction Pathways

Phosphorylation cascades are the backbone of cellular signal transduction, controlling everything from cell growth to apoptosis. rsc.org Synthetic phosphopeptides, created using building blocks like this compound, allow scientists to create precise tools to activate, inhibit, or otherwise interrogate these pathways. ontosight.aisigmaaldrich-jp.com By introducing a stable, specific phosphopeptide into a cell or cell lysate, researchers can trace the downstream consequences of a single phosphorylation event, helping to map the complex web of protein interactions. researchgate.net

A key strategy in chemical biology is the design of peptides that precisely mimic the phosphorylated state of a specific site on a protein. researchgate.net These "phosphomimetic" peptides can be used to study the function of a particular phosphorylation event in isolation. For example, a synthetic peptide corresponding to a phosphorylated receptor tyrosine kinase tail can be used to pull down its specific binding partners (like SH2-containing proteins) from cell extracts, thereby identifying the next players in the signaling cascade. sigmaaldrich-jp.comrsc.org

Furthermore, by making these peptides cell-permeable, often by attaching a cell-penetrating peptide sequence or by converting the phosphate group into a prodrug form, they can be used to activate or inhibit signaling pathways within living cells. nih.gov This allows for the functional consequences of a specific phosphorylation event to be studied in a dynamic, biological context. nih.gov

Studies on the Role of D-Phosphotyrosine in Biological Recognition

The use of D-amino acids, as in this compound, offers a significant advantage in the design of molecular probes. lifetein.com.cn Peptides constructed from naturally occurring L-amino acids are often rapidly degraded by proteases in biological systems. biosyn.com By substituting L-amino acids with their D-enantiomers, the resulting peptides become highly resistant to this enzymatic degradation. lifetein.com.cn This enhanced stability provides a much longer in vivo half-life, making D-peptides more effective as potential therapeutic agents or as durable probes for biological studies. biosyn.commdpi.com

A sophisticated application of D-amino acids is the creation of retro-inverso peptides. biosyn.commdpi.com These are peptides in which the sequence of amino acids is reversed (retro) and the chirality of each amino acid is inverted from L to D (inverso). biosyn.com The remarkable feature of a retro-inverso peptide is that it largely preserves the spatial orientation of the side chains relative to the original L-peptide. lifetein.com.cn This structural mimicry allows it to potentially bind to the same biological receptor, while the D-amino acid backbone confers high resistance to proteolysis. lifetein.com.cnnih.gov

The synthesis of a retro-inverso peptide containing a phosphotyrosine requires a building block like this compound. The resulting retro-inverso phosphopeptide can serve as a highly stable probe or inhibitor for pTyr-mediated interactions. nih.gov For example, a retro-inverso version of a peptide ligand for a HER2-overexpressing cancer cell showed improved metabolic stability and significantly higher tumor uptake compared to the original L-peptide and the simple D-amino acid (inverso) version. nih.gov This highlights the power of the retro-inverso design in creating peptidomimetics with superior pharmacokinetic properties. mdpi.comnih.gov


Investigating Chiral Specificity in Biological Systems

The incorporation of D-amino acids, such as in this compound, into peptides is a powerful strategy for probing the chiral specificity of biological systems. While proteins are ribosomally synthesized from L-amino acids, the presence of D-amino acids in nature is not uncommon, particularly in bacterial cell walls and certain peptide antibiotics. tandfonline.com The introduction of a D-amino acid like D-phosphotyrosine can dramatically alter a peptide's interaction with its biological targets, such as enzymes and receptors.

Research has shown that the presence of D-amino acids can be critical for receptor recognition. mdpi.com For instance, some opioid receptors can only bind to their target peptide if a specific alanine residue is in the D-form. mdpi.com By synthesizing peptides with this compound, researchers can systematically investigate the stereochemical requirements of phosphotyrosine-binding domains, such as SH2 (Src Homology 2) and PTB (Phosphotyrosine-Binding) domains. These studies help to elucidate how the three-dimensional arrangement of atoms in a phosphopeptide ligand influences its binding affinity and specificity, providing fundamental insights into cellular signaling pathways.

Contributions to Understanding Post-Translational Modification Dynamics

Post-translational modifications (PTMs) are critical for regulating protein function, and phosphorylation is one of the most ubiquitous and important PTMs. nih.gov The use of synthetic phosphopeptides, facilitated by building blocks like this compound, has been instrumental in dissecting the complex dynamics of protein phosphorylation and dephosphorylation. nih.govresearchgate.net These synthetic peptides serve as invaluable tools for studying the enzymes that "write" (kinases) and "erase" (phosphatases) these modifications. nih.gov

By incorporating D-phosphotyrosine, scientists can create peptide substrates or inhibitors that are resistant to degradation by proteases, which are typically specific for L-amino acid sequences. frontiersin.org This enhanced stability allows for more controlled and prolonged studies of kinase and phosphatase activity. For example, it has been shown that some phosphatases can dephosphorylate both L- and D-phosphotyrosine-containing peptides at the same rate, a finding that can be exploited to control the self-assembly of peptide hydrogels in situ. nih.gov The ability to create stable phosphopeptide analogs enables a more precise examination of the spatiotemporal regulation of signaling pathways, contributing to a deeper understanding of how cells respond to their environment. nih.gov

Application in Enzyme Kinetics and Inhibition Studies (e.g., Kinase Modulators)

This compound is a key reagent for synthesizing phosphopeptides used in enzyme kinetics and inhibition studies, particularly those targeting protein tyrosine kinases and phosphatases. ontosight.aiamericanpeptidesociety.org These enzymes play central roles in cellular signaling, and their dysregulation is often implicated in diseases like cancer. researchgate.net Synthetic phosphopeptides can act as substrates or inhibitors, allowing researchers to characterize the activity of these enzymes and screen for potential therapeutic agents. americanpeptidesociety.org

The incorporation of a D-amino acid can confer unique inhibitory properties. Peptides containing D-amino acids can act as competitive, non-competitive, or uncompetitive inhibitors of enzymes. americanpeptidesociety.org For example, phosphopeptides containing D-amino acids have been synthesized to act as selective inhibitors of the src-SH2 domain, which is crucial for mitogenic cellular signal transduction. scispace.com The enhanced stability of D-amino acid-containing peptides makes them particularly attractive as potential drug candidates, as they are less susceptible to enzymatic degradation in the body. lifetein.com The study of how these modified peptides interact with enzymes, analyzed through techniques like the Michaelis-Menten equation and Lineweaver-Burk plots, provides detailed information about their mechanism of inhibition and therapeutic potential. americanpeptidesociety.org

Research into D-Amino Acid Peptides and Their Biological Stability/Function

The inclusion of D-amino acids in peptides, made possible by reagents like this compound, is a major area of research focused on improving the therapeutic properties of peptides. mdpi.com A primary advantage of incorporating D-amino acids is the significant enhancement of the peptide's stability against enzymatic degradation by proteases. lifetein.compnas.org This increased proteolytic resistance translates to a longer biological half-life, a critical factor for the development of effective peptide-based drugs. lifetein.com

Beyond stability, the presence of D-amino acids can also influence the biological function of a peptide. frontiersin.org It can alter the peptide's secondary structure, which in turn can affect its binding affinity and specificity for its target. chempep.com Research has demonstrated that synthetic peptides containing D-amino acids can exhibit potent antimicrobial, antiviral, and anticancer activities, often with improved selective toxicity compared to their all-L-amino acid counterparts. mdpi.com The ability to synthesize peptides with specific D-amino acid substitutions allows for the systematic exploration of structure-activity relationships, paving the way for the design of novel and more effective peptide therapeutics. pnas.org

Future Perspectives in Fmoc D Tyr Po3h2 Oh Research

Development of Novel Protecting Group Strategies for Phosphate (B84403)

The chemical synthesis of phosphopeptides, particularly those containing the acid-labile phosphate group, presents significant challenges. The development of robust and efficient protecting group strategies is paramount for successful solid-phase peptide synthesis (SPPS).

Currently, the most common approach for incorporating phosphotyrosine involves using Fmoc-protected derivatives with a protected phosphate group. A popular choice is the monobenzyl (Bzl) protecting group, as seen in Fmoc-Tyr(PO(OBzl)OH)-OH. rsc.org However, this strategy is not without its drawbacks. The partially protected phosphate can lead to complications during coupling reactions and subsequent chain elongation. Another option, Fmoc-Tyr(PO3H2)-OH, is cost-effective but the unprotected phosphate group can result in sluggish coupling and potential side reactions like pyrophosphate formation, especially with adjacent phosphotyrosine residues.

To address these limitations, fully protected phosphate groups, such as the N,N'-dialkyldiamide type, have been explored. rsc.orgacs.org For instance, Fmoc-Tyr(PO(NMe2)2)-OH offers improved solubility and avoids side reactions associated with acidic protons on the phosphate. The removal of this protecting group is typically achieved through acid-catalyzed hydrolysis. rsc.org

Future research is directed towards creating novel phosphate protecting groups that offer a balance of stability during SPPS and mild, efficient deprotection conditions. nih.gov One promising avenue is the exploration of photolabile protecting groups, which can be removed by UV irradiation, offering an orthogonal deprotection strategy. mdpi.com Another area of development is the use of allyl-based protecting groups, which can be removed under mild conditions using palladium catalysis, a method that is compatible with a wide range of other functional groups. nih.gov The ideal protecting group would be stable to the basic conditions of Fmoc deprotection and the acidic conditions of cleavage from the resin, yet be selectively removable without damaging the peptide.

Protecting Group Strategy Advantages Disadvantages References
Monobenzyl (Bzl)Commercially available.Potential for side reactions during coupling; partial deprotection can occur. rsc.org
Unprotected (H)Cost-effective.Sluggish coupling; risk of pyrophosphate formation.
N,N'-DialkyldiamideFully protected, improved solubility, avoids side reactions.Requires specific acid hydrolysis for deprotection. rsc.orgacs.org
Photolabile GroupsOrthogonal deprotection using UV light.Can be less common and require specialized equipment. mdpi.com
Allyl GroupsMild deprotection with palladium catalysis.Catalyst can sometimes interact with other parts of the peptide. nih.gov

Automation and High-Throughput Synthesis of Complex D-Phosphopeptides

The demand for large libraries of phosphopeptides for use in proteomics, drug discovery, and the study of signaling pathways has driven the need for automated and high-throughput synthesis methods. researchgate.net While the synthesis of standard peptides has become routine, the incorporation of modified amino acids like Fmoc-D-Tyr(PO3H2)-OH into automated protocols presents unique hurdles.

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful tool to enhance the efficiency of phosphopeptide synthesis. cem.comresearchgate.netacs.org The use of microwave energy can accelerate coupling reactions, which is particularly beneficial for the sterically hindered coupling of protected phosphoamino acids. cem.com Automated microwave peptide synthesizers can significantly reduce the time required for peptide assembly. cem.comcem.com

Flow-based peptide synthesis is another promising technology for the rapid production of peptides. rsc.org Automated fast-flow peptide synthesis (AFPS) has been shown to be effective for the rapid linear synthesis of long peptides and is being adapted for the incorporation of post-translational modifications. rsc.org

For high-throughput applications, peptide synthesis in microtiter plates allows for the parallel synthesis of a large number of peptides. nih.gov This format is compatible with robotic handling systems, enabling fully automated synthesis and subsequent screening assays. nih.gov The development of robust protocols for incorporating D-phosphoamino acids into these automated platforms is a key area of future research. This includes optimizing coupling reagents and reaction conditions to ensure high yields and purity of the target D-phosphopeptides. genscript.com

Synthesis Method Key Advantages for D-Phosphopeptides Challenges References
Microwave-Assisted SPPSIncreased coupling efficiency and reduced synthesis time.Potential for side reactions at high temperatures if not optimized. cem.comresearchgate.netacs.org
Automated Fast-Flow SynthesisRapid synthesis, potential for long and complex peptides.Requires optimization for non-standard amino acids. rsc.org
Microtiter Plate SynthesisHigh-throughput, suitable for library generation.Can have lower yields and purity compared to single-column synthesis. nih.gov

Integration with Advanced Analytical Techniques for Complex Peptide Characterization

The characterization of synthetic phosphopeptides, especially those containing D-amino acids, requires a suite of advanced analytical techniques to confirm their identity, purity, and structural integrity. Mass spectrometry (MS) is the cornerstone of phosphopeptide analysis. nih.gov

Techniques such as matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF-MS) and liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) are routinely used to identify phosphopeptides and pinpoint phosphorylation sites. scielo.org.mxnih.gov The mass shift of 80 Da corresponding to a phosphate group is a key diagnostic feature. scielo.org.mxcreative-proteomics.com However, the labile nature of the phosphate group can lead to its neutral loss during collision-induced dissociation (CID), complicating spectral interpretation. nih.govnih.gov

To overcome this, alternative fragmentation methods like electron transfer dissociation (ETD) and electron activated dissociation (EAD) are being increasingly utilized. nih.govsciex.com These methods tend to preserve the phosphate group, providing more complete sequence information. sciex.com Combining different fragmentation techniques, such as EAD and CID, can yield nearly full sequence coverage, even for larger and multiply modified peptides. sciex.com

Enrichment techniques are often necessary to isolate phosphopeptides from complex mixtures prior to MS analysis. nih.govnih.gov Immobilized metal affinity chromatography (IMAC) and titanium dioxide (TiO2) chromatography are widely used for this purpose. nih.govnih.govcreative-proteomics.com

Future directions will involve the further refinement of these analytical methods and their application to D-phosphopeptides. The development of novel enrichment strategies and the use of high-resolution mass spectrometry will be crucial for the detailed characterization of these complex molecules. creative-proteomics.combiorxiv.org

Analytical Technique Application in D-Phosphopeptide Analysis Key Information Provided References
MALDI-TOF-MSRapid screening and molecular weight determination.Molecular mass, presence of phosphate group. scielo.org.mxnih.govresearchgate.net
LC-ESI-MS/MSSeparation and sequencing of peptides.Peptide sequence, location of phosphorylation. scielo.org.mxnih.gov
ETD/EADFragmentation for sequencing without phosphate loss.More complete sequence information, preservation of PTMs. nih.govsciex.com
IMAC/TiO2 ChromatographyEnrichment of phosphopeptides from mixtures.Isolation and concentration of target peptides. nih.govnih.govcreative-proteomics.com

Exploration of Conformational and Dynamic Properties of D-Phosphotyrosine-Containing Peptides

The incorporation of a D-amino acid into a peptide can have a profound impact on its three-dimensional structure and dynamic behavior. Understanding these conformational properties is essential for designing D-phosphopeptides with specific biological activities.

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for determining the solution structure of peptides and their complexes at atomic resolution. carlomagno-group.orgspringernature.com 2D-NMR experiments can provide information on the secondary structure of phosphopeptides, revealing conformations such as β-turns and loops. researchgate.netnih.gov NMR can also be used to study the interactions between phosphopeptides and their binding partners, such as SH2 domains. carlomagno-group.orgspringernature.com

Computational methods, particularly molecular dynamics (MD) simulations, provide a valuable complement to experimental techniques. pnas.org MD simulations can be used to explore the conformational landscape of phosphopeptides and to understand the interactions that stabilize specific structures. chang-group.orgacs.orgacs.org Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can provide a more accurate description of the electronic structure of the phosphate group and its interactions with metal ions or protein residues. nih.govrsc.org

Technique Focus of Investigation Insights Gained References
NMR SpectroscopySolution structure and interactions.Secondary structure, binding interfaces, conformational changes. carlomagno-group.orgspringernature.comacs.org
Molecular Dynamics (MD)Conformational dynamics and stability.Exploration of accessible conformations, identification of key interactions. pnas.orgchang-group.orgacs.orgacs.org
QM/MM SimulationsDetailed electronic interactions.Accurate description of phosphate group interactions. nih.govrsc.org
Circular Dichroism (CD)Secondary structure content.Estimation of α-helix, β-sheet, and random coil content. researchgate.netacs.org

Q & A

Basic Research Questions

Q. How should Fmoc-D-Tyr(PO3H2)-OH be dissolved and stored to ensure stability in peptide synthesis experiments?

  • Methodological Answer : this compound has limited solubility in aqueous buffers. For optimal dissolution, use DMSO at 100 mg/mL (170.73 mM) with ultrasonic agitation to prevent aggregation . Storage should be at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Pre-warming to 37°C before use enhances solubility .

Q. What coupling conditions are recommended for incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Use standard Fmoc-SPPS protocols with a 2-4 fold molar excess of the amino acid. Activation with HBTU/HOBt or DIC/Oxyma in DMF is typical. However, the phosphate group’s acidic hydroxyl may require an additional equivalent of the amino acid to counteract piperidine’s deactivation of activated intermediates during coupling .

Q. How does the phosphate group in this compound affect resin loading efficiency?

  • Methodological Answer : The phosphate group can reduce resin loading due to steric hindrance or electrostatic repulsion. To mitigate this, pre-activate the amino acid with a 10-minute pre-stir in DMF before resin addition. Wang or 2-chlorotrityl (2-CTC) resins are preferred due to their compatibility with polar side chains .

Advanced Research Questions

Q. What strategies prevent pyrophosphate formation between adjacent Tyr(PO3H2) residues during peptide chain elongation?

  • Methodological Answer : Pyrophosphate formation is a known side reaction during SPPS. To minimize this, introduce spacer residues (e.g., Gly or β-Ala) between phosphorylated tyrosines. Alternatively, use temporary phosphate protection (e.g., benzyl or trityl groups) that can be removed post-synthesis .

Q. How can NMR spectroscopy validate the structural integrity of this compound in synthesized peptides?

  • Methodological Answer : Perform ¹H- and ³¹P-NMR to confirm phosphorylation. The phosphate group’s ³¹P signal typically appears at δ 0–5 ppm. For ¹H-NMR, the aromatic protons of the Fmoc group resonate at δ 7.2–7.8 ppm, while the Tyr backbone protons are observed at δ 3.5–4.5 ppm. Compare spectra with reference data from PubChem or validated synthetic standards .

Q. Why does unprotected this compound lead to low yields in SPPS, and how can this be addressed?

  • Methodological Answer : The free phosphate group can interfere with coupling efficiency and cause side reactions. A dual-protection strategy using bioreversible groups like pivaloyloxymethyl (POM) esters on the phosphate moiety improves coupling yields. Post-synthesis enzymatic or acidic cleavage (e.g., TFA) removes the POM groups .

Q. What computational tools predict the stability of this compound in peptide prodrug design?

  • Methodological Answer : Use databases like PISTACHIO, REAXYS, or BKMS_METABOLIC to model phosphorylation stability and hydrolysis kinetics. Molecular dynamics simulations (e.g., GROMACS) can assess interactions between the phosphate group and peptide backbone under physiological conditions .

Data Contradictions and Resolutions

Q. Conflicting reports exist on the feasibility of this compound in SPPS. How should researchers reconcile these discrepancies?

  • Resolution : notes limited use due to pyrophosphate formation, while successfully employs it with optimized protocols. The key distinction lies in experimental design: the latter uses 2-CTC resin and ultrasonic dissolution, which mitigate aggregation and side reactions. Researchers should validate resin compatibility and coupling conditions in pilot studies .

Experimental Design Considerations

Q. How to optimize cleavage conditions for peptides containing this compound to preserve phosphorylation?

  • Methodological Answer : Avoid prolonged exposure to strong acids like HF. Use TFA-based cleavage cocktails (e.g., TFA:H2O:TIS = 95:2.5:2.5) for 2–4 hours at room temperature. For acid-sensitive phosphorylated peptides, employ milder cleavage agents like 1% TFA in DCM with scavengers (e.g., triisopropylsilane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.